![molecular formula C11H9N7O4S B11703092 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid CAS No. 75056-37-0](/img/structure/B11703092.png)
4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid is a complex organic compound that features a purine derivative linked to a benzene sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a purine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including purification stages such as recrystallization or chromatography to achieve high purity levels. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and purine moieties.
Reduction: Reduction reactions may target the azo linkage, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and purine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving purine derivatives.
Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl benzoate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-(benzyloxycarbonyl)-L-valinate
Comparison: Compared to these similar compounds, 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid is unique due to its azo linkage and sulfonic acid group. These features confer distinct chemical reactivity and solubility properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
75056-37-0 |
|---|---|
Molecular Formula |
C11H9N7O4S |
Molecular Weight |
335.30 g/mol |
IUPAC Name |
4-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H9N7O4S/c12-10-14-8-7(9(19)16-10)13-11(15-8)18-17-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,20,21,22)(H4,12,13,14,15,16,19) |
InChI Key |
WLZVIPJWGHVKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=N3)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)

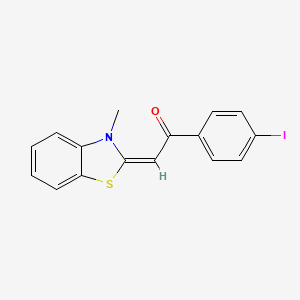
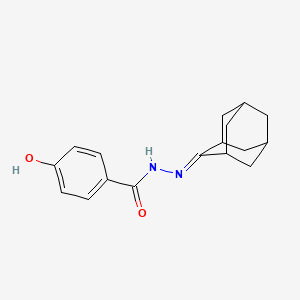
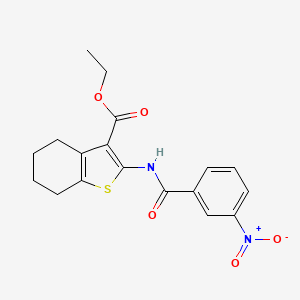
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)
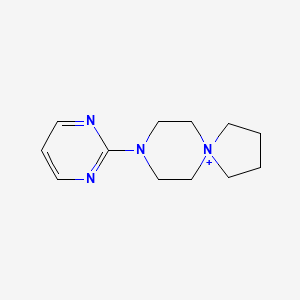
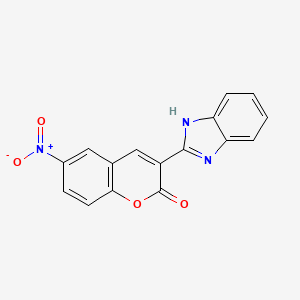
![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)
![4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
